![molecular formula C15H14ClNO B14330704 Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]- CAS No. 105533-44-6](/img/no-structure.png)
Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]- is an organic compound with a complex structure It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a 4-chloro group and a 2-[1-[(4-methylphenyl)imino]ethyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]- typically involves multiple steps:
Formation of the imine group: This can be achieved by reacting 4-methylbenzaldehyde with an amine under acidic conditions to form the imine.
Chlorination: The phenolic compound is chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.
Coupling Reaction: The imine and chlorinated phenol are then coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenols or imines.
Scientific Research Applications
Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The imine group may participate in nucleophilic or electrophilic reactions, leading to the formation of reactive intermediates that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-chloro-2-methyl-: Similar structure but lacks the imine group.
Phenol, 4-chloro-: Lacks the 2-[1-[(4-methylphenyl)imino]ethyl] group.
Phenol, 2-chloro-4-methoxy-: Contains a methoxy group instead of the imine group.
Uniqueness
Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]- is unique due to the presence of both the chloro and imine groups, which confer distinct chemical and biological properties
Properties
CAS No. |
105533-44-6 |
|---|---|
Molecular Formula |
C15H14ClNO |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
4-chloro-2-[C-methyl-N-(4-methylphenyl)carbonimidoyl]phenol |
InChI |
InChI=1S/C15H14ClNO/c1-10-3-6-13(7-4-10)17-11(2)14-9-12(16)5-8-15(14)18/h3-9,18H,1-2H3 |
InChI Key |
XOLZAJABHIHAGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol](/img/structure/B14330629.png)
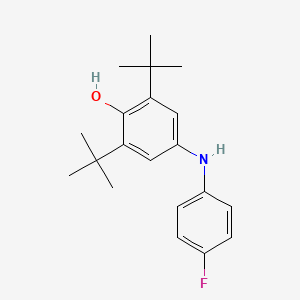
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14330645.png)
![Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14330648.png)
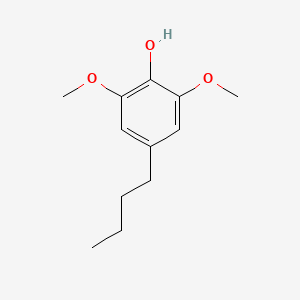
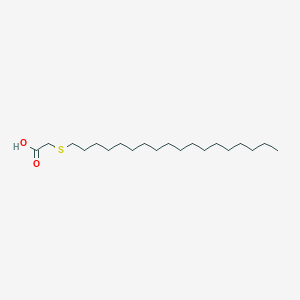

![2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate](/img/structure/B14330680.png)
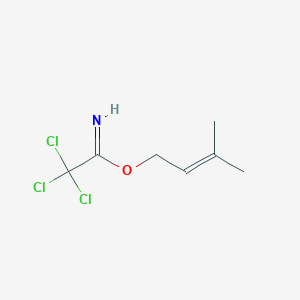
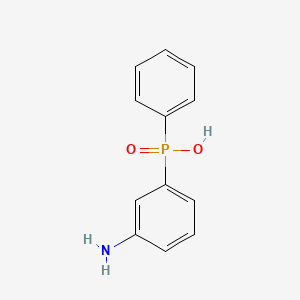

![2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane](/img/structure/B14330698.png)
